molecular formula C4H5ClN2OS B11920002 2-Aminothiazole-4-carbaldehyde hydrochloride

2-Aminothiazole-4-carbaldehyde hydrochloride

Cat. No.: B11920002
M. Wt: 164.61 g/mol
InChI Key: XAJIJYKAHXDYGJ-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carbaldehyde hydrochloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its significant biological activities and is widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-carbaldehyde hydrochloride typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminothiazole-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminothiazole-4-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C4H5ClN2OS

Molecular Weight

164.61 g/mol

IUPAC Name

2-amino-1,3-thiazole-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C4H4N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h1-2H,(H2,5,6);1H

InChI Key

XAJIJYKAHXDYGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)C=O.Cl

Origin of Product

United States

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